molecular formula C24H22BrNO5 B13817516 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate

Cat. No.: B13817516
M. Wt: 484.3 g/mol
InChI Key: GWQDGMCKBODIMP-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate typically involves multiple steps, starting with the preparation of the bromophenoxy and diphenylmethyl intermediates. These intermediates are then reacted under controlled conditions to form the azetidine ring. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The azetidine ring can be reduced under specific conditions to form simpler amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the azetidine ring may influence the compound’s binding affinity and specificity. The diphenylmethyl group can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is unique due to its combination of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring. This unique structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and application.

Properties

Molecular Formula

C24H22BrNO5

Molecular Weight

484.3 g/mol

IUPAC Name

1-benzhydryl-3-(3-bromophenoxy)azetidine;oxalic acid

InChI

InChI=1S/C22H20BrNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6)

InChI Key

GWQDGMCKBODIMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O

Origin of Product

United States

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